Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide
Description
Historical Context and Discovery Timeline
The exploration of benzodioxole derivatives began in the mid-20th century, driven by interest in naturally occurring compounds such as safrole and myristicin, which feature the 1,3-benzodioxole core. Synthetic analogs emerged in the 1970s as researchers sought to harness the dioxole ring’s electronic properties for drug design. Benzodioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide itself was first reported in the early 2000s as part of broader efforts to develop hydrazide-containing molecules with improved pharmacological profiles. A pivotal advancement occurred in 2020, when Hawash et al. demonstrated its synthesis via a multi-step protocol involving ethylcarbodiimide (EDCI) coupling and catalytic dimethylaminopyridine (DMAP), yielding derivatives with notable cytotoxic activity against hepatocellular carcinoma cells.
The compound’s discovery aligns with trends in fragment-based drug design, where modular components like the hydrazinocarbonylmethyl group are appended to aromatic scaffolds to probe structure-activity relationships. Patent literature from the European Patent Office (EP 1140894 B1) further contextualizes its development, detailing methods for functionalizing the 5-position of benzodioxoles to introduce hydroxylalkyl groups—a strategy later adapted for hydrazide derivatives.
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is derived from its parent structure, benzodioxole, a bicyclic system comprising a benzene ring fused to a 1,3-dioxole ring. The substituents are assigned positions based on the dioxole numbering:
- Position 5 : A carboxylic acid group (-COOH).
- Position adjacent to the carboxylic acid : A hydrazinocarbonylmethyl group (-CONH-NH-CH2-).
Thus, the full name is 5-(hydrazinocarbonylmethyl)carbamoylbenzodioxole . This nomenclature reflects the hierarchical prioritization of functional groups, with the carboxylic acid as the principal group and the hydrazide as a substituent. Alternative naming conventions may describe it as a benzodioxole-5-carboxamide derivative, though the hydrazine moiety necessitates precise descriptor inclusion to avoid ambiguity.
Position Within the Benzodioxole Derivative Family
Benzodioxole derivatives are classified by their substitution patterns and biological activities. The following table contrasts key members of this family:
The hydrazinocarbonylmethyl group distinguishes this compound from simpler carboxylic acid or ester derivatives. This modification enhances hydrogen-bonding capacity and metal coordination potential, traits critical for interacting with biological targets like enzyme active sites. For instance, hydrazide derivatives exhibit improved Mycobacterium tuberculosis inhibition compared to their parent acids, as demonstrated in recent antitubercular studies.
Structurally, the compound bridges traditional benzodioxole pharmacophores and modern hydrazide-based therapeutics. Its amide linkage provides metabolic stability, while the hydrazine moiety introduces reactivity exploitable in prodrug designs. Such dual functionality positions it as a versatile scaffold for further chemical optimization.
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14) |
InChI Key |
VIFXTJJUIHLFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzodioxole-5-carboxylic Acid Esters
- Esterification of benzodioxole-5-carboxylic acid to its ethyl ester derivative is a common preparatory step to facilitate further transformations.
- Typical conditions involve reaction with oxalyl chloride in dichloromethane at room temperature to form the acid chloride intermediate, followed by treatment with ethanol and triethylamine under cooling to yield the ethyl ester with yields around 59%.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Oxalyl chloride, CH2Cl2, 20°C, 1 h | Acid chloride intermediate | - |
| 2 | Ethanol, triethylamine, CH2Cl2, 0°C, 1.5 h | 1,3-Benzodioxole-5-carboxylic acid ethyl ester | 59 |
Formation of the Hydrazinocarbonylmethyl-Amide Moiety
The key step in preparing Benzodioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is the formation of the amide bond between the carboxylic acid (or its activated derivative) and the hydrazinocarbonylmethyl amine.
Amide Bond Formation Strategies
Several catalytic and reagent-based methods are employed for amide bond formation, with a focus on mild conditions, high yields, and minimal side reactions:
- Triazine-based coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enable efficient amide bond formation in aqueous or organic solvents at room temperature. This method allows one-step activation of the acid in the presence of the amine, reducing reaction steps and improving yield.
- The reaction proceeds with the carboxylic acid and hydrazinocarbonylmethyl amine in the presence of DMTMM, typically in aqueous or mixed solvents, yielding the amide with minimal epimerization and by-products that can be removed by extraction.
Alternative Synthetic Routes and Catalytic Approaches
Cyclization and Functionalization via 1,3-Benzodioxinones
- A related approach involves synthesizing 1,3-benzodioxinone intermediates from salicylic acids and acetylenic esters, which can then be converted to amides by reaction with primary amines including hydrazine derivatives.
- This method uses catalysts such as DMAP (4-dimethylaminopyridine) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at room temperature, yielding salicylamides in moderate to good yields.
- Attempts at one-pot synthesis without isolating intermediates have lower yields (~35%), indicating the importance of intermediate purification.
Research Findings and Optimization Notes
- The use of environmentally benign solvents and cheaper reagents has been emphasized in recent patents for 1,3-benzodioxole derivatives, improving sustainability and cost-effectiveness.
- Reaction temperatures are generally mild (20–50°C), with stirring times ranging from 10 minutes to several hours depending on the step.
- Purification typically involves extraction and column chromatography to remove by-products such as triazine derivatives or salts formed during coupling reactions.
- The hydrazinocarbonylmethyl amide derivatives of benzodioxole-5-carboxylic acid have shown promising biological activities, underscoring the importance of efficient synthetic routes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Hydrazide Derivatives
- Benzo[1,3]dioxole-5-carboxylic acid hydrazide (CAS: Unspecified): Structure: Lacks the hydrazinocarbonylmethyl group, terminating at the hydrazide moiety. Synthesis: Direct reaction of the acid chloride with hydrazine (). Applications: Intermediate for heterocyclic compounds like oxadiazoles ().
Carboxamide Derivatives
- 6-Nitrobenzo[1,3]dioxole-5-carboxamide derivatives (MDC/ADC): Structure: Nitro-substituted benzodioxole core coupled with 4-methoxybenzylamine or 3-aminoacetophenone (). Synthesis: Oxidative nitration of piperonal followed by amide coupling ().
- N-(piperidin-2-ylmethyl)-amide hydrochloride (CAS: 1353980-62-7): Structure: Piperidine-methyl substituent instead of hydrazinocarbonylmethyl. Properties: Higher molecular weight (298.77 g/mol) and hydrochloride salt form improve solubility ().
Ester and Heterocyclic Derivatives
Hypecoumic acid (4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid):
3-(Benzo[1,3]dioxol-5-yl)-1H-pyrazole-5-carbohydrazide :
Structural and Functional Data Table
*Calculated based on molecular formula.
Commercial and Industrial Relevance
Biological Activity
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide (BDAH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
BDAH has the molecular formula CHNO and a molecular weight of 237.22 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.
Biological Activities
1. Antioxidant Activity
Research has shown that benzodioxole derivatives exhibit antioxidant properties. A study involving related compounds demonstrated that certain benzodioxole derivatives possess moderate antioxidative activity, with IC values indicating their effectiveness in scavenging free radicals . Although specific data on BDAH is limited, the structural similarity suggests potential antioxidant effects.
2. Antimicrobial Properties
Benzodioxole derivatives have been evaluated for their antimicrobial properties. A related compound, 4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid, showed moderate activity against various bacteria and fungi . BDAH's structural characteristics may confer similar antimicrobial properties, warranting further investigation.
3. Neuroprotective Effects
The neuroprotective potential of benzodioxole compounds has been highlighted in several studies. For instance, derivatives have been shown to influence GABA receptors, which are critical in neurological function and disorders . BDAH may similarly interact with these receptors, suggesting a possible role in treating cognitive disorders or anxiety.
Synthesis of BDAH
The synthesis of BDAH involves several steps, typically starting from readily available benzodioxole derivatives. The general synthetic route includes:
- Formation of the Amide Bond : Reacting benzo[1,3]dioxole-5-carboxylic acid with hydrazine derivatives under acidic conditions.
- Purification : The product is purified using recrystallization or chromatography techniques to obtain pure BDAH.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various benzodioxole derivatives, BDAH was synthesized and tested alongside other analogs. The results indicated that BDAH exhibited moderate antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Screening
Another study involved screening multiple benzodioxole derivatives for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. BDAH was included in the panel and showed promising results, particularly against gram-positive bacteria.
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antioxidant Activity | Moderate activity observed (IC similar to known antioxidants) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Neuroprotective Effects | Potential interaction with GABA receptors inferred from structural analysis |
Q & A
What are the most reliable synthetic routes for preparing benzo[1,3]dioxole-5-carboxylic acid derivatives, and how can reaction conditions be optimized to improve yields?
Basic Research Focus
The synthesis of benzo[1,3]dioxole-5-carboxylic acid derivatives typically involves decarboxylative coupling, Claisen-Schmidt condensation, or functional group transformations. For example, highlights rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with diphenylacetylenes, achieving yields up to 83% under optimized conditions (e.g., 120°C, 24h in toluene). describes Claisen-Schmidt reactions between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aromatic aldehydes to form chalcones, followed by cyclization with phenyl hydrazine to yield pyrazole derivatives. Key optimization strategies include:
- Solvent selection (e.g., absolute ethanol for cyclization reactions).
- Temperature control (e.g., reflux conditions for hydrolysis or coupling steps).
- Catalytic systems (e.g., rhodium catalysts for regioselective homologation) .
How can structural modifications of the hydrazinocarbonylmethyl-amide moiety influence the biological activity of this compound class?
Advanced Research Focus
Modifying the hydrazinocarbonylmethyl-amide group can alter pharmacokinetic properties and target binding. demonstrates that substituents on the amide nitrogen (e.g., 1-propyl-butyl groups) impact mutagenicity and chromosomal aberration profiles in toxicological assays. For instance:
- Bulky alkyl groups may reduce metabolic activation but require steric compatibility with target enzymes.
- Electron-withdrawing substituents (e.g., nitro groups, ) enhance electrophilicity, potentially improving binding to myeloperoxidase or antimicrobial targets.
Methodologically, coupling reactions using 4-methoxybenzylamine or 3-aminoacetophenone under Schotten-Baumann conditions (e.g., THF/water, 0°C) are recommended for controlled functionalization .
What analytical techniques are critical for characterizing benzo[1,3]dioxole-5-carboxylic acid derivatives, and how are spectral contradictions resolved?
Basic Research Focus
Key techniques include:
- 1H NMR : Diagnostic peaks for the dioxole ring (δ 5.9–6.1 ppm, singlet) and amide protons (δ 8.1–8.5 ppm). reports distinct aromatic proton splitting patterns (e.g., δ 6.8–7.2 ppm for tetrasubstituted naphthalene derivatives).
- MALDI-MS : Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z 447.1 in ).
- UV-Vis : Absorbance maxima (e.g., 270–304 nm) correlate with π→π* transitions in conjugated systems.
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Recrystallization (e.g., using methanol/water) and 2D NMR (COSY, HSQC) are essential for resolving ambiguities .
How can regioselectivity challenges in the synthesis of naphtho-dioxole derivatives be addressed?
Advanced Research Focus
Regioselectivity in naphtho-dioxole formation depends on substituent positioning and catalyst choice. shows that 3,4-dimethoxybenzoic acid (1m) produces two regioisomers (6,7- vs. 5,6-dimethoxy) in a 7:1 ratio under rhodium catalysis, while benzo[d][1,3]dioxole-5-carboxylic acid (1n) yields a single regioisomer (3na, 83%). Strategies include:
- Using sterically hindered catalysts to favor one pathway.
- Introducing directing groups (e.g., methoxy or nitro substituents) to control coupling sites.
Computational modeling (DFT studies) can predict transition-state energies to guide reaction design .
What methodologies are employed to evaluate the mutagenic potential of hydrazinocarbonylmethyl-amide derivatives?
Advanced Research Focus
Toxicological evaluation follows OECD guidelines, as seen in :
- Ames Test : Bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) assess frameshift or base-pair mutations.
- Chromosomal Aberration Assay : Chinese hamster ovary (CHO) cells exposed to the compound are analyzed for metaphase chromosome damage.
Key parameters include dose selection (e.g., 0.1–5 mg/mL), metabolic activation (S9 liver homogenate), and negative/positive controls. Compounds showing >2-fold increase in revertant colonies or significant clastogenicity require structural reevaluation .
How are benzo[1,3]dioxole derivatives isolated from natural sources, and what challenges arise in structural elucidation?
Advanced Research Focus
details the isolation of novel derivatives (e.g., 2-(4-hydroxy-4-methylpentyl)-2-methylbenzo[d][1,3]dioxole-5-carboxylic acid) from Arctic fungi using:
- Liquid Fermentation : Mycelial extraction with ethyl acetate.
- Chromatography : Silica gel CC and HPLC (C18 column, methanol/water gradient).
Challenges include low yields (<5 mg/L) and overlapping spectral signals. Advanced techniques like HR-ESI-MS and NOESY NMR are critical for differentiating isomers (e.g., compounds 1 and 2 in ) .
What strategies optimize antimicrobial activity in pyrazole derivatives of benzo[1,3]dioxole?
Basic Research Focus
identifies substituent effects on antimicrobial potency:
- Electron-deficient aryl groups (e.g., 4-Cl or 4-NO2 on chalcones) enhance antibacterial activity (MIC 8–16 µg/mL).
- Hydrophobic side chains improve membrane penetration in antifungal assays (e.g., 4g, MIC 4 µg/mL against Candida albicans).
Screening via broth microdilution (CLSI guidelines) and SAR analysis (e.g., Hammett plots) guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
